molecular formula C8H8N4O2 B11194233 Methyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11194233
M. Wt: 192.17 g/mol
InChI Key: KCDFXORCMTVFEF-UHFFFAOYSA-N
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Description

Methyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a triazole ring fused to a pyrimidine ring, with a methyl group at the 7th position and a carboxylate ester at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with 1,3-dicarbonyl compounds or their equivalents. This reaction can be facilitated by using catalysts or under microwave irradiation to improve yield and reduce reaction time .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s bioactivity .

Mechanism of Action

The mechanism by which methyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved often include key signaling cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidines such as:

Uniqueness

Methyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and carboxylate groups contribute to its reactivity and ability to form hydrogen bonds, enhancing its interaction with biological targets .

Biological Activity

Methyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, particularly focusing on its anticancer, antibacterial, and antiviral activities based on recent research findings.

  • Chemical Formula : C₇H₈N₄O₂
  • Molecular Weight : 178.15 g/mol
  • CAS Number : 438031-05-1

Anticancer Activity

Recent studies have highlighted the potential of triazolo[1,5-a]pyrimidine derivatives as effective anticancer agents. Specifically, compounds derived from this scaffold have demonstrated notable antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activities of several triazolo[1,5-a]pyrimidine derivatives against human cancer cell lines including MGC-803, HCT-116, and MCF-7. Among the tested compounds, one derivative exhibited IC50 values of 9.47 µM (MGC-803), 9.58 µM (HCT-116), and 13.1 µM (MCF-7), indicating superior potency compared to the reference drug 5-Fluorouracil (5-Fu) .

Mechanism of Action :
The compound was found to inhibit the ERK signaling pathway, leading to decreased phosphorylation of ERK1/2 and associated proteins. This inhibition resulted in induced apoptosis and G2/M phase arrest in cancer cells .

Antibacterial Activity

Triazolo[1,5-a]pyrimidines have also been explored for their antibacterial properties. A series of derivatives were synthesized and tested against various bacterial strains.

Research Findings:

In vitro studies indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis revealed that modifications at specific positions on the triazole ring enhanced antibacterial efficacy .

Antiviral Activity

The antiviral potential of this compound has been investigated with promising results.

Key Findings:

Research has shown that derivatives of this compound can inhibit viral replication in vitro. For instance, certain analogs were effective against HIV-1 by targeting the viral RNase H activity with IC50 values in the micromolar range .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Values (µM)Mechanism of Action
AnticancerMGC-803, HCT-116, MCF-79.47 - 13.1Inhibition of ERK signaling pathway
AntibacterialVarious Bacterial StrainsVariesDisruption of bacterial cell wall synthesis
AntiviralHIV-1~13.1Inhibition of viral RNase H activity

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C8H8N4O2/c1-5-6(7(13)14-2)3-9-8-10-4-11-12(5)8/h3-4H,1-2H3

InChI Key

KCDFXORCMTVFEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=NC=NN12)C(=O)OC

Origin of Product

United States

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